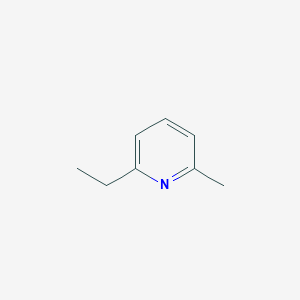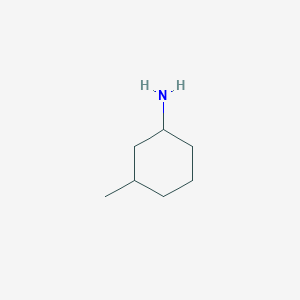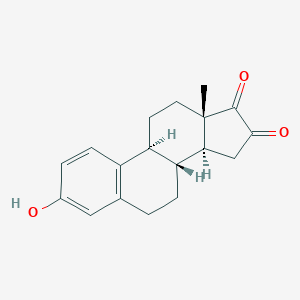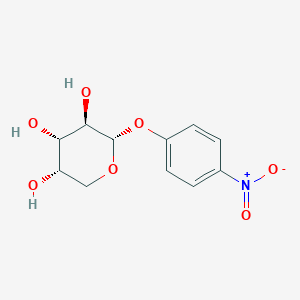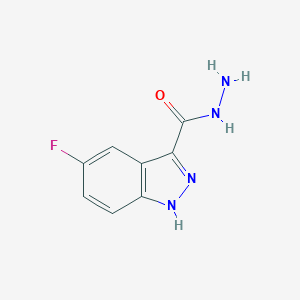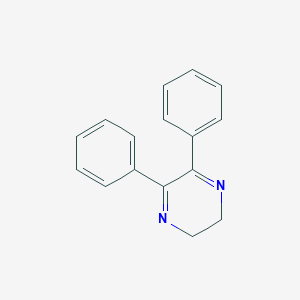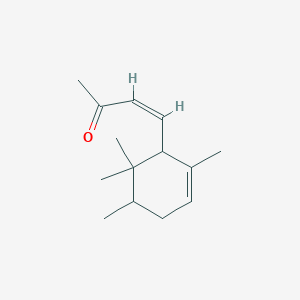![molecular formula C20H26N2O2 B072677 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol CAS No. 1166-06-9](/img/structure/B72677.png)
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol, also known as MPPOP, is a chemical compound that has been of interest in scientific research due to its potential pharmacological properties. MPPOP belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is not fully understood. However, it has been proposed that 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol acts as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. This dual action may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. It has also been found to decrease the levels of the stress hormone cortisol, which is associated with anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been found to exhibit high selectivity and affinity for its target receptors, which makes it a valuable tool for studying the physiological and biochemical effects of serotonin and dopamine in the brain. However, its potential side effects and toxicity need to be carefully evaluated before it can be used as a therapeutic agent.
Direcciones Futuras
1. Further studies are needed to elucidate the exact mechanism of action of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol and its potential therapeutic targets.
2. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease needs to be explored.
3. The development of novel derivatives of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol with improved pharmacological properties and reduced toxicity is an area of active research.
4. The potential use of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Conclusion:
In conclusion, 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol) is a chemical compound that has been extensively studied for its potential pharmacological properties. It exhibits antidepressant, anxiolytic, and antipsychotic properties and has been found to act as a serotonin 5-HT1A receptor agonist and a dopamine D2 receptor antagonist. 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has the potential to be used as a therapeutic agent for various neurological disorders, and its use as a research tool for studying the role of serotonin and dopamine in the regulation of behavior and emotion needs to be further explored.
Métodos De Síntesis
The synthesis of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol involves the reaction of 1-(2-methylphenyl)piperazine with 3-phenoxypropan-2-ol in the presence of a catalyst. This method has been reported in various scientific publications and has been found to be efficient in producing high yields of 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol.
Aplicaciones Científicas De Investigación
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties in animal models.
Propiedades
Número CAS |
1166-06-9 |
|---|---|
Nombre del producto |
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3 |
Clave InChI |
NHTPPZKMXGJGPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3)O |
Otros números CAS |
74039-76-2 |
Sinónimos |
4-(2-Methylphenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
